molecular formula C15H18N2OS B5574289 2,3,4,7,8,9,10,11-octahydro-1H,12H-cyclohepta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one

2,3,4,7,8,9,10,11-octahydro-1H,12H-cyclohepta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one

Cat. No.: B5574289
M. Wt: 274.4 g/mol
InChI Key: ZRAIQNKBKDBEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,7,8,9,10,11-octahydro-1H,12H-cyclohepta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.11398438 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic routes to create functionalized derivatives of the cyclohepta[4,5]-thieno[2,3-d]pyrimidinone framework. These methods have enabled the exploration of the compound's chemical behavior and the possibility of introducing different substituents to modulate its physical and chemical properties. For instance, the synthesis and biological activity of new functionalized cyclohepta[4,5]-thieno[2,3-d][1,2,4] triazolo[4,3-a]pyrimidin-5-ones have been reported, showcasing the regioselectivity and mechanism of reactions involved in their formation (Shawali et al., 2006).

Biological Activities

The biological activities of thieno[2,3-d]pyrimidinone derivatives span a range of potential therapeutic applications. Some studies have focused on the antimicrobial properties of these compounds. For example, a study on the physicochemical properties and antimicrobial activity of new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed their moderate and selective activity against Gram-positive bacterial strains (Candia et al., 2017). Another investigation into the synthesis and antibacterial activity of novel triazolothienopyrimidines showed promising results, indicating the potential of these derivatives as antibacterial agents (Prasad et al., 2007).

Antifolate Activity and Selectivity for Folate Receptors

A significant area of research has been the exploration of thieno[2,3-d]pyrimidine derivatives as antifolate inhibitors with selectivity for high-affinity folate receptors. This selectivity suggests their potential use in targeting cancer cells that overexpress folate receptors, providing a pathway for the development of targeted cancer therapies. One study synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, revealing their potent growth inhibition of tumor cells expressing folate receptors, with minimal activity towards cells relying on the reduced folate carrier or proton-coupled folate transporter for cellular entry (Deng et al., 2009).

Properties

IUPAC Name

9-thia-11,17-diazatetracyclo[8.8.0.02,8.012,17]octadeca-1(10),2(8),11-trien-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c18-15-13-10-6-2-1-3-7-11(10)19-14(13)16-12-8-4-5-9-17(12)15/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAIQNKBKDBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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